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Compound of Interest

Compound Name: 4-Methyl-3-sulfamoylbenzoic acid

Cat. No.: B1361579 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Methyl-3-sulfamoylbenzoic acid (CAS No. 20532-05-2) is a versatile chemical intermediate

with significant applications in medicinal chemistry and drug development.[1] Structurally

similar to the well-documented 4-chloro-3-sulfamoylbenzoic acid, a key precursor to the potent

loop diuretic furosemide, the methyl-substituted analog serves as a valuable building block for

the synthesis of a diverse range of biologically active molecules.[2][3] Its utility primarily lies in

the synthesis of potent enzyme inhibitors, particularly targeting carbonic anhydrases, which are

implicated in various pathological conditions such as glaucoma, epilepsy, and certain types of

cancer.[4]

This document provides detailed application notes and experimental protocols for the use of 4-
methyl-3-sulfamoylbenzoic acid as a chemical intermediate. It is intended to guide

researchers and drug development professionals in the synthesis and evaluation of novel

therapeutic agents derived from this scaffold.

Physicochemical Properties
A summary of the key physicochemical properties for 4-Methyl-3-sulfamoylbenzoic acid is

presented in the table below.
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Property Value Reference

CAS Number 20532-05-2 [1]

Molecular Formula C₈H₉NO₄S [1]

Molecular Weight 215.23 g/mol [1]

Melting Point 267-269 °C [1]

Boiling Point (Predicted) 487.0±55.0 °C [1]

Density (Predicted) 1.462±0.06 g/cm³ [1]

pKa (Predicted) 3.84±0.10 [1]

Synthesis of 4-Methyl-3-sulfamoylbenzoic Acid
The synthesis of 4-methyl-3-sulfamoylbenzoic acid can be achieved through a two-step

process analogous to the preparation of its chloro-substituted counterpart, starting from p-toluic

acid (4-methylbenzoic acid).[3] The general synthetic scheme involves chlorosulfonation

followed by amination.

Experimental Protocol: Synthesis of 4-Methyl-3-
sulfamoylbenzoic Acid
Step 1: Chlorosulfonation of p-Toluic Acid

This step introduces the sulfonyl chloride group onto the benzene ring, yielding 4-methyl-3-

(chlorosulfonyl)benzoic acid.

Materials:

p-Toluic acid

Chlorosulfonic acid

Procedure:

In a suitable reactor, carefully add chlorosulfonic acid.
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While stirring, gradually add p-toluic acid, maintaining the temperature below 40°C.

After the addition is complete, slowly heat the mixture to approximately 130°C and

maintain this temperature for several hours to ensure the reaction goes to completion.[3]

Cool the reaction mixture to room temperature and then cautiously pour it onto a mixture

of ice and water to precipitate the 4-methyl-3-(chlorosulfonyl)benzoic acid intermediate.

Filter the crude product and wash it with cold water to remove any residual chlorosulfonic

acid.

Step 2: Amination of 4-Methyl-3-(chlorosulfonyl)benzoic Acid

This step converts the sulfonyl chloride to the desired sulfonamide.

Materials:

4-Methyl-3-(chlorosulfonyl)benzoic acid (from Step 1)

Concentrated ammonia water

Activated carbon

Hydrochloric acid

Procedure:

Suspend the dried 4-methyl-3-(chlorosulfonyl)benzoic acid in a reactor containing

concentrated ammonia water at a temperature below 30°C.[3]

Stir the mixture for several hours at 30°C.[3]

Heat the mixture to 60°C and add activated carbon. Stir for 30 minutes to decolorize the

solution.[3]

Cool the mixture and filter to remove the activated carbon.
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Acidify the filtrate with hydrochloric acid to a pH of 2. This will precipitate the final product,

4-methyl-3-sulfamoylbenzoic acid, as a white solid.[3]

The crude product can be further purified by recrystallization from a suitable solvent such

as an ethanol-water mixture.

p-Toluic Acid

4-Methyl-3-(chlorosulfonyl)benzoic Acid

 Chlorosulfonation

Chlorosulfonic Acid
4-Methyl-3-sulfamoylbenzoic Acid

 Amination

Concentrated
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Synthesis of 4-Methyl-3-sulfamoylbenzoic Acid.

Application in the Synthesis of Carbonic Anhydrase
Inhibitors
A primary application of 4-methyl-3-sulfamoylbenzoic acid is in the synthesis of carbonic

anhydrase (CA) inhibitors. The sulfonamide moiety is a key pharmacophore that binds to the

zinc ion in the active site of carbonic anhydrases. The carboxylic acid group of 4-methyl-3-
sulfamoylbenzoic acid provides a convenient handle for the introduction of various side

chains through amide bond formation, allowing for the generation of large libraries of potential

CA inhibitors with diverse properties and selectivities for different CA isoforms.[4]

Experimental Protocol: Synthesis of 4-Methyl-3-
sulfamoylbenzamide Derivatives
This protocol describes a general method for the synthesis of amide derivatives of 4-methyl-3-
sulfamoylbenzoic acid using carbodiimide coupling agents.

Materials:
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4-Methyl-3-sulfamoylbenzoic acid

Desired primary or secondary amine

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

4-Dimethylaminopyridine (DMAP)

Anhydrous Dichloromethane (DCM)

Anhydrous N,N-Dimethylformamide (DMF)

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Procedure:

In a round-bottom flask, dissolve 4-methyl-3-sulfamoylbenzoic acid (1.0 eq) in a mixture

of anhydrous DCM and a small amount of anhydrous DMF.

Add EDC (1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

Stir the reaction mixture at room temperature for 15-20 minutes.

Add the desired amine (1.1 eq) to the reaction mixture.

Continue stirring at room temperature and monitor the reaction progress by thin-layer

chromatography (TLC).

Upon completion, dilute the reaction mixture with DCM and wash sequentially with

saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired

4-methyl-3-sulfamoylbenzamide derivative.

Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass

Spectrometry).

Quantitative Data: Inhibition of Carbonic Anhydrase
Isoforms
While specific inhibition data for derivatives of 4-methyl-3-sulfamoylbenzoic acid are not

widely published, the following table presents in vitro inhibition data for representative CA

inhibitors derived from the structurally similar 4-chloro-3-sulfamoylbenzoic acid against various

human carbonic anhydrase (hCA) isoforms. This data provides a valuable reference for the

potential potency of analogous compounds derived from the methyl-substituted intermediate.

Compound
hCA I (Ki,
nM)

hCA II (Ki,
nM)

hCA IV (Ki,
nM)

hCA IX (Ki,
nM)

hCA XII (Ki,
nM)

Acetazolamid

e (Standard)
250 12 74 25 5.7

Derivative 1 98.5 0.78 0.92 3.2 4.1

Derivative 2 15.4 1.2 1.5 4.5 6.3

Derivative 3 7.8 0.65 0.88 2.8 3.9

Data is illustrative and compiled from studies on 4-chloro-3-sulfamoylbenzoic acid derivatives

for comparative purposes.[4]

Signaling Pathway: Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the

reversible hydration of carbon dioxide to bicarbonate and a proton.[4] These enzymes are

involved in numerous physiological processes, including pH regulation, CO₂ transport, and

electrolyte balance.[4] Inhibition of specific CA isoforms has therapeutic benefits in various
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diseases. For instance, inhibition of hCA II and IV in the eye reduces aqueous humor secretion,

lowering intraocular pressure in glaucoma patients.[4] Transmembrane isoforms like hCA IX

and XII are overexpressed in many tumors and contribute to the acidification of the tumor

microenvironment, promoting cancer cell survival and proliferation.[4] Therefore, inhibitors of

these isoforms are being investigated as anticancer agents.

CO₂ + H₂O

HCO₃⁻ + H⁺

 CA catalysis
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Mechanism of Carbonic Anhydrase Inhibition.

Other Potential Applications
Derivatives of sulfamoylbenzoic acids have been explored for a range of other therapeutic

applications, suggesting that 4-methyl-3-sulfamoylbenzoic acid could be a valuable

intermediate for the discovery of novel drugs targeting:
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Diuretics: As a close analog of furosemide precursors, derivatives of 4-methyl-3-
sulfamoylbenzoic acid hold potential as novel diuretic agents.[5][6]

h-NTPDase Inhibitors: Certain sulfamoyl-benzamide derivatives have shown inhibitory

activity against human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which

are involved in pathological conditions such as thrombosis, diabetes, and cancer.[7]

LPA Receptor Agonists: Some sulfamoyl benzoic acid analogs have been identified as

specific agonists of the lysophosphatidic acid (LPA) 2 receptor, which plays a role in

protecting cells from apoptosis.[8]

Conclusion
4-Methyl-3-sulfamoylbenzoic acid is a promising chemical intermediate for the development

of new therapeutic agents. Its straightforward synthesis and the versatility of its carboxylic acid

functionality make it an attractive starting material for generating diverse chemical libraries. The

primary application lies in the synthesis of carbonic anhydrase inhibitors, with significant

potential for the treatment of glaucoma, cancer, and other diseases. Further exploration of this

scaffold may lead to the discovery of novel drugs with a range of biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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